Ac4GalNAz

Vue d'ensemble

Description

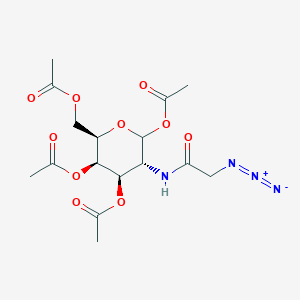

Ac4GalNAz, also known as N-azidoacetylgalactosamine-tetraacylated, is a non-radioactive alternative for glycoconjugate visualization . It is cell-permeable, intracellularly processed, and incorporated instead of its natural monosaccharide counterpart N-Acetylgalactosamine (GalNAc) .

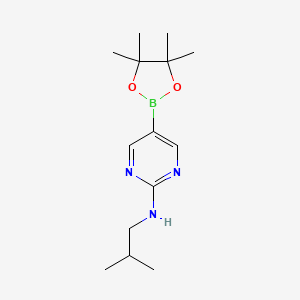

Molecular Structure Analysis

The molecular formula of this compound is C16H22N4O10 . Its molecular weight is 430.37 g/mol and its exact mass is 430.13 g/mol . The InChIKey of this compound is HGMISDAXLUIXKM-YJUJGKJLSA-N .

Physical And Chemical Properties Analysis

This compound is an amorphous solid with an off-white to grey color . It is soluble in DMSO, DMF, and MeOH . The topological polar surface area of this compound is 158 Ų .

Applications De Recherche Scientifique

Recherche sur les glycoprotéines

Ac4GalNAz est utilisé dans l'étude des glycoprotéines, qui sont des protéines auxquelles des groupes glucidiques sont liés à la chaîne polypeptidique. Ce composé est incorporé dans les glycoprotéines par marquage métabolique, permettant aux chercheurs de suivre et d'analyser les schémas de glycosylation .

Imagerie cellulaire

En imagerie cellulaire, this compound est utilisé pour marquer les glycanes à la surface des cellules ou dans les tissus. En attachant des étiquettes fluorescentes à this compound, les scientifiques peuvent visualiser la distribution et la dynamique des molécules glycosylées dans les cellules vivantes .

Diagnostic des maladies

This compound joue un rôle dans le diagnostic des maladies en permettant la détection des changements de glycosylation associés à diverses maladies. Il aide à identifier les schémas de glycanes spécifiques à la maladie, qui peuvent servir de biomarqueurs pour un diagnostic précoce .

Administration de médicaments

Dans les systèmes d'administration de médicaments, les molécules modifiées par this compound peuvent être conçues pour cibler des cellules ou des tissus spécifiques, améliorant ainsi l'administration et l'efficacité des agents thérapeutiques .

Développement thérapeutique

This compound est essentiel au développement de thérapies à l'ARNsi ciblant les maladies cardiovasculaires. Il aide à la conception de conjugués GalNAc-ARNsi, qui sont essentiels pour la fabrication efficace et rentable de médicaments à l'ARNsi .

Découverte de biomarqueurs

L'application d'this compound dans la découverte de biomarqueurs est significative. Il permet d'identifier de nouveaux biomarqueurs protéiques, qui sont essentiels pour comprendre les mécanismes des maladies et développer des traitements ciblés .

Ingénierie métabolique

This compound est utilisé en ingénierie métabolique pour optimiser le processus d'ingénierie des oligosaccharides métaboliques. Il améliore la biosynthèse des nucléotides-sucres et améliore le marquage bioorthogonal des glycoprotéines .

Chimie bioorthogonale

En chimie bioorthogonale, this compound fournit un groupe azide réactif qui peut être utilisé pour la ligation chimiosélective, permettant la modification et l'étude des molécules biologiques sans interférer avec les processus cellulaires naturels .

Mécanisme D'action

Target of Action

Ac4GalNAz, also known as N-azidoacetylgalactosamine-tetraacylated, is a metabolic chemical reporter . It is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . The primary targets of this compound are proteins that undergo glycosylation , a post-translational modification process where carbohydrate molecules are added to specific amino acid residues on proteins .

Mode of Action

This compound is metabolized by endogenous enzymes to label complex glycan structures . It is cell-permeable and intracellularly processed . Once supplied to cells, this compound is incorporated by glycosylation events to effectively ‘tag’ glycoproteins with the azide group . The azide group can then be specifically targeted for detection or conjugation using alkyne-activated reagents (‘click’ chemistry) or phosphine-activated reagents (Staudinger ligation) .

Biochemical Pathways

This compound is predominantly used to label the O-linked glycosylation (O-GlcNAc and O-GalNAc) . The azide-modified sugars are metabolic substitutes for endogenous amino sugars . The azide group introduced by this compound onto a native protein uses different glycosylation processes .

Pharmacokinetics

The acetyl groups in this compound increase cell permeability and allow the unnatural sugars to easily pass through the cell membrane . Carboxyesterases remove the acetyl groups once the monosaccharide is in the cell . This process impacts the bioavailability of this compound in the cell.

Result of Action

The result of this compound action is the tagging of glycoproteins with the azide group . This tagging facilitates the investigation of cellular pathways involving glycosylation . The azide-modified protein can be detected by reaction with alkynes .

Action Environment

The action of this compound is influenced by the cellular environment. The azide group is small, nonreactive, and absent from living systems . The reaction chemistry with phosphine compounds occurs effectively in simple buffer conditions .

Orientations Futures

Analyse Biochimique

Biochemical Properties

N-Azidoacetylgalactosamine-tetraacylated plays a crucial role in biochemical reactions, particularly in the identification and characterization of cell surface sialic acid-containing glycoproteins. The azide group in N-Azidoacetylgalactosamine-tetraacylated can be detected by reaction with alkynes, often labeled with fluorescent probes or biotin . The acetyl groups enhance cell permeability, allowing the compound to easily pass through the cell membrane. Once inside the cell, carboxyesterases remove the acetyl groups, enabling the monosaccharide to participate in glycosylation processes .

Cellular Effects

N-Azidoacetylgalactosamine-tetraacylated has significant effects on various types of cells and cellular processes. It is incorporated into glycoproteins through glycosylation, effectively tagging these proteins with the azide group. This tagging facilitates the study of cellular pathways involving glycosylation . At optimal concentrations, N-Azidoacetylgalactosamine-tetraacylated does not significantly affect cellular functions such as proliferation, migration, and gene expression . Higher concentrations can inhibit these functions and down-regulate genes related to cell adhesion and signaling pathways .

Molecular Mechanism

The mechanism of action of N-Azidoacetylgalactosamine-tetraacylated involves its incorporation into glycoproteins via glycosylation. The azide group on N-Azidoacetylgalactosamine-tetraacylated allows for specific detection and conjugation through click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions enable the visualization and study of glycoproteins and other biomolecules tagged with N-Azidoacetylgalactosamine-tetraacylated .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Azidoacetylgalactosamine-tetraacylated can change over time. The compound is stable when stored at -20°C and can be used for up to 12 months . Over time, the incorporation of N-Azidoacetylgalactosamine-tetraacylated into glycoproteins remains effective, allowing for consistent metabolic labeling and visualization of cellular processes . Long-term studies have shown that the compound does not significantly degrade, maintaining its efficacy in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of N-Azidoacetylgalactosamine-tetraacylated vary with different dosages in animal models. At optimal concentrations, the compound effectively labels glycoproteins without adverse effects . Higher doses can lead to toxicity and inhibit cellular functions such as proliferation and viability . It is crucial to determine the appropriate dosage to balance labeling efficiency and cellular health .

Metabolic Pathways

N-Azidoacetylgalactosamine-tetraacylated is involved in metabolic pathways related to glycosylation. It is converted by endogenous enzymes into UDP-GalNAz and subsequently incorporated into glycoproteins . This process allows for the study of glycosylation events and the identification of glycoproteins involved in various cellular processes .

Transport and Distribution

Within cells, N-Azidoacetylgalactosamine-tetraacylated is transported and distributed efficiently due to its cell-permeable nature . The compound is incorporated into glycoproteins and can be detected through click chemistry reactions . This efficient transport and distribution facilitate the study of glycosylation and other cellular processes .

Subcellular Localization

N-Azidoacetylgalactosamine-tetraacylated is localized within specific subcellular compartments, depending on the glycoproteins it is incorporated into . The azide group allows for targeted detection and visualization of these glycoproteins, providing insights into their subcellular localization and function . This localization is crucial for understanding the role of glycoproteins in cellular processes and their interactions with other biomolecules .

Propriétés

IUPAC Name |

[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13-,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMISDAXLUIXKM-YJUJGKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

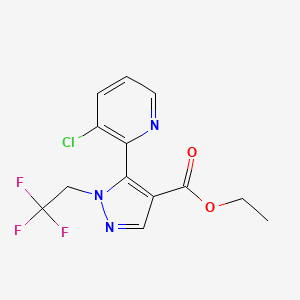

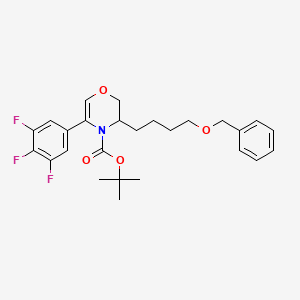

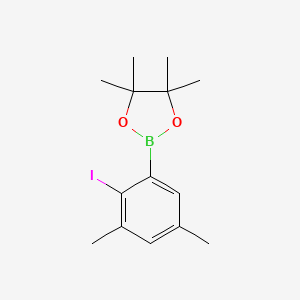

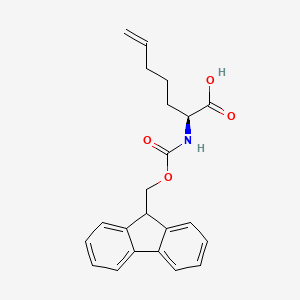

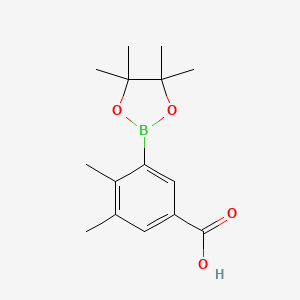

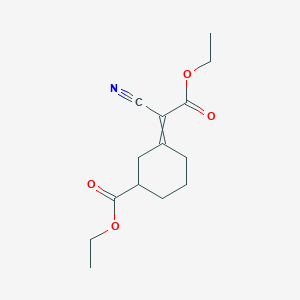

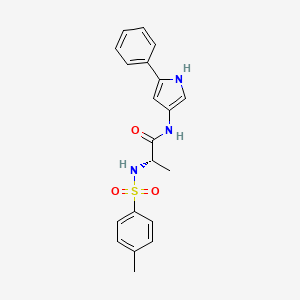

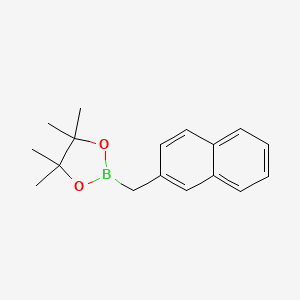

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Dibenzo[e,g]isoindole](/img/structure/B1401405.png)

![5-Boc-5-azaspiro[2.5]octane](/img/structure/B1401409.png)